molecular formula C20H25FN2O3 B6038644 1-(4-fluorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(4-fluorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No. B6038644
M. Wt: 360.4 g/mol
InChI Key: VCPKPKWIFPNAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(2,4,5-trimethoxybenzyl)piperazine, commonly known as DOTFMZ, is a piperazine derivative that has gained attention in the scientific community due to its potential uses in various research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied extensively.

Mechanism of Action

DOTFMZ acts as a 5-HT2A receptor agonist, which means it binds to and activates these receptors in the brain. This activation leads to the modulation of various neurotransmitter systems, including serotonin, dopamine, and glutamate. The exact mechanism of action of DOTFMZ is not fully understood, but it is believed to play a role in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
DOTFMZ has been shown to have various biochemical and physiological effects, including the modulation of serotonin and dopamine levels in the brain. It has also been shown to enhance the activity of the prefrontal cortex, which is involved in decision-making and executive function. Additionally, DOTFMZ has been shown to alter sensory perception, including visual and auditory hallucinations.

Advantages and Limitations for Lab Experiments

DOTFMZ has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT2A receptor. It is also relatively stable and easy to synthesize. However, its limitations include its potential for toxicity and the need for careful handling and storage.

Future Directions

Future research on DOTFMZ could include the investigation of its potential therapeutic uses in the treatment of mood disorders, addiction, and other neuropsychiatric conditions. Additionally, further studies could explore its interactions with other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Finally, more research could be done to optimize the synthesis and purification of DOTFMZ, as well as to develop new analogs with improved properties.

Synthesis Methods

The synthesis of DOTFMZ has been achieved through various methods, including the condensation of 4-fluoroaniline with 2,4,5-trimethoxybenzaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of 4-fluoroaniline with 2,4,5-trimethoxybenzyl chloride in the presence of potassium carbonate. The resulting intermediate is then treated with piperazine to yield DOTFMZ.

Scientific Research Applications

DOTFMZ has been used in various scientific research applications, such as in the study of the serotoninergic system and its role in mood disorders. It has also been used in the investigation of the dopamine system and its involvement in drug addiction and reward. Additionally, DOTFMZ has been used in the study of the neuropharmacology of hallucinogens, such as LSD and psilocybin.

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3/c1-24-18-13-20(26-3)19(25-2)12-15(18)14-22-8-10-23(11-9-22)17-6-4-16(21)5-7-17/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPKPKWIFPNAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C3=CC=C(C=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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